
3-O-Acetyl-4,6-O-isopropylidene-D-glucal
Descripción general
Descripción
3-O-Acetyl-4,6-O-isopropylidene-D-glucal is a laboratory chemical . It is a derivative of glucal, a type of sugar molecule . It contains 11 carbon atoms, 16 hydrogen atoms, and 5 oxygen atoms .
Synthesis Analysis
3,4,6-Tri-O-acetyl-D-glucal, a related compound, acts as a building block for the synthesis of oligosaccharides . It has been used in the preparation of D-arabino-1,5-anhydro-2-deoxy-hex-1-enitol . A convergent total synthesis of a 16-membered macrolactone natural product (−)-A26771B 1 starting from 3,4,6-tri-O-acetyl-d-glucal 7 is reported . The Ferrier rearrangement of acetylated glucal 7, cross metathesis between chiral fragments 3 and 4, Yamaguchi macrolactonization and selective oxidation of the allylic a .Molecular Structure Analysis
This compound contains total 33 bond(s); 17 non-H bond(s), 2 multiple bond(s), 2 rotatable bond(s), 2 double bond(s), 2 six-membered ring(s), 1 ten-membered ring(s), 1 ester(s) (aliphatic) and 3 ether(s) (aliphatic) .Chemical Reactions Analysis
In one study, an enzymatic deprotection strategy was applied to 3,4,6-tri-O-acetyl-D-glucal, a commonly used glycal derivative . The procedure was operationally simple, easy to scale-up, and the biocatalyst could be effortlessly recycled from the reaction mixture .Aplicaciones Científicas De Investigación
Synthesis of Constrained β-Sugar Amino Acids
O-Benzyl-protected C-2 formyl glycals undergo regioselective deprotection and acetylation, leading to the synthesis of constrained β-sugar amino acids. This process includes selective debenzylation and substitution reactions, showcasing the versatility of glycals in the synthesis of complex sugar derivatives with potential applications in medicinal chemistry and drug development (Rawal, Kumari, Rani, & Vankar, 2009).
Organometallic Complexes with Carbohydrate Skeletons
Innovative approaches have been developed for functionalizing glucose at position C-3 for transition metal coordination. These methods involve the synthesis of organo-rhenium complexes, incorporating carbohydrate skeletons into metal-organic frameworks, which could be instrumental in catalysis, imaging, and as probes in biological systems (Dumas, Petrig, Frei, Spingler, & Schibli, 2005).
Preparation of Glucosamine Building Blocks
Glucals protected by cyclic acetal protecting groups have been utilized in the azidonitration reaction to prepare C-2 azidodeoxy-D-glucoses, serving as glucosamine building blocks. This highlights the potential of glucals in the synthesis of essential components for glycosaminoglycan and glycopeptide synthesis, fundamental in various biological processes (Seeberger, Roehrig, Schell, Wang, & Christ, 2000).
Development of Glycomimetics
The base-catalyzed Michael addition of 1-thiosugar to reactive enones derived from glycals provides a route to novel thiodisaccharides. These glycomimetics represent an important class of molecules with potential applications in therapeutic drug development and the study of carbohydrate-protein interactions (Witczak, Lorchak, & Nguyen, 2007).
Safety and Hazards
Based on the available data, the classification criteria for hazards are not met . In case of eye contact, skin contact, inhalation, or ingestion, immediate medical attention is recommended . The compound should be handled with personal protective equipment/face protection and adequate ventilation. Contact with skin, eyes, or clothing, as well as ingestion and inhalation, should be avoided .
Mecanismo De Acción
Target of Action
3-O-Acetyl-4,6-O-isopropylidene-D-glucal is primarily used as a building block in the synthesis of oligosaccharides . It interacts with other molecules in both solution and solid-phase to form complex structures .
Mode of Action
The compound undergoes reactions with other molecules to form new structures. For example, it can react with alcohols in the presence of boron trifluoride to give 4,6-di-O-acetyl-2,3-dideoxy-D-erythro-hex-2-enopyranosides .
Biochemical Pathways
It is known to be involved in the synthesis of oligosaccharides , which play crucial roles in various biological processes, including cell-cell recognition and signaling.
Result of Action
The primary result of the action of this compound is the formation of new molecular structures, such as oligosaccharides . These structures can have various effects at the molecular and cellular levels, depending on their specific composition and arrangement.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other reactants (such as alcohols and boron trifluoride) can affect its reactivity . Additionally, factors such as pH, temperature, and solvent can also influence its stability and reactivity.
Propiedades
IUPAC Name |
[(4aR,8R,8aS)-2,2-dimethyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O5/c1-7(12)15-8-4-5-13-9-6-14-11(2,3)16-10(8)9/h4-5,8-10H,6H2,1-3H3/t8-,9-,10+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKNNUBJVJGXIN-BBBLOLIVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C=COC2C1OC(OC2)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1C=CO[C@H]2[C@H]1OC(OC2)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


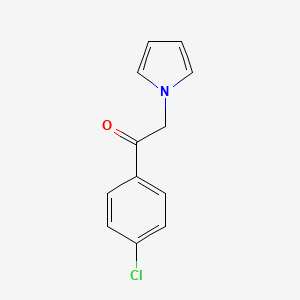
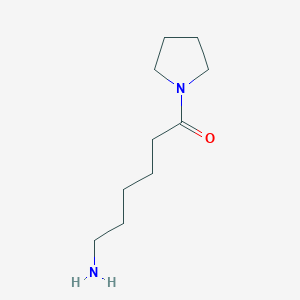
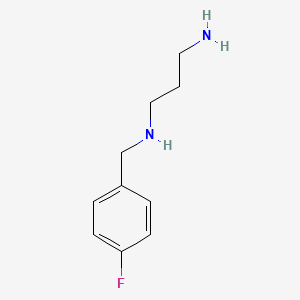
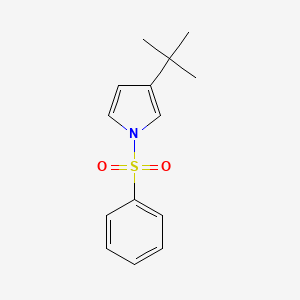
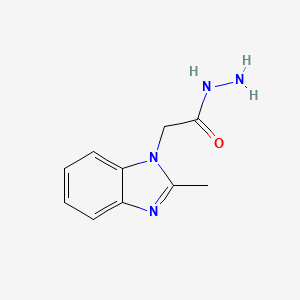

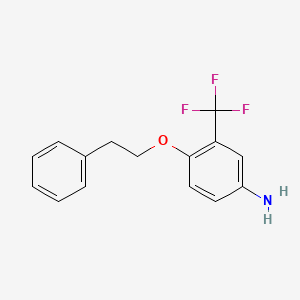
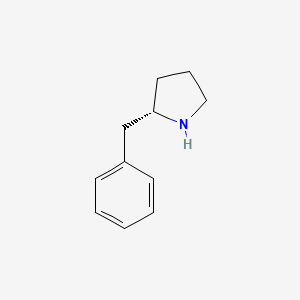
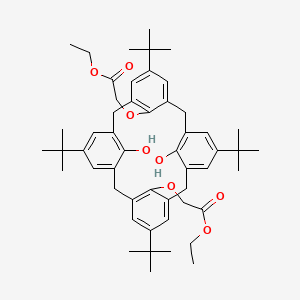
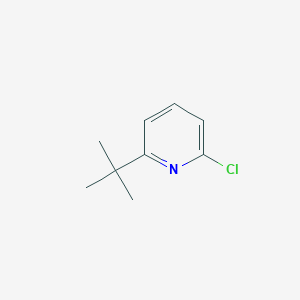
![Methyl 2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride](/img/structure/B3176149.png)
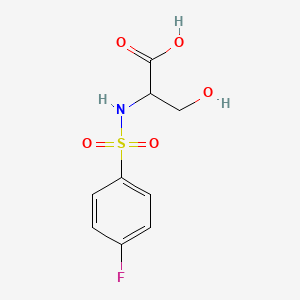
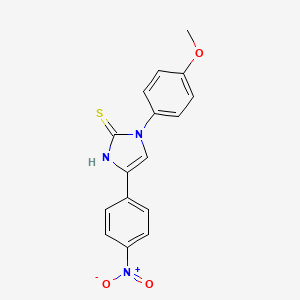
![1-(4-bromophenyl)-2-ethyl-1H-benzo[d]imidazole](/img/structure/B3176162.png)
